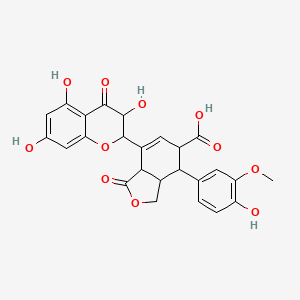
4-(4-hydroxy-3-methoxyphenyl)-1-oxo-7-(3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-3a,4,5,7a-tetrahydro-3H-2-benzofuran-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is known for its antioxidant and anti-inflammatory properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silidianin involves multiple steps, starting from the extraction of silymarin from Silybum marianum seeds. The key steps include:
Extraction: Silymarin is extracted using solvents like methanol or ethanol.
Isolation: Silidianin is isolated from the silymarin extract through chromatographic techniques.
Purification: The compound is further purified to achieve a high degree of purity, typically over 98%.
Industrial Production Methods
Industrial production of silidianin follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) ensures the efficient isolation and purification of silidianin.
Chemical Reactions Analysis
Types of Reactions
Silidianin undergoes various chemical reactions, including:
Oxidation: Silidianin can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in silidianin.
Substitution: Substitution reactions can introduce new functional groups into the silidianin molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Various reagents, depending on the desired substitution, such as halogens or alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or other reduced forms of silidianin .
Scientific Research Applications
Silidianin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying flavonolignan chemistry.
Biology: Investigated for its antioxidant properties and its ability to reduce oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic effects in treating liver diseases and its role in protecting against drug-induced lipid peroxidation.
Industry: Utilized in the development of health supplements and pharmaceuticals due to its bioactive properties.
Mechanism of Action
Silidianin exerts its effects primarily through its antioxidant activity. It scavenges free radicals and regulates the activation of caspase-3, which affects cell membranes and prevents oxidative damage. The molecular targets include various enzymes and pathways involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
Silybin: Another major flavonolignan in silymarin, known for its hepatoprotective effects.
Silychristin: Similar in structure and function, also found in silymarin.
Taxifolin: A flavonoid with antioxidant properties, often found alongside silidianin in plant extracts.
Uniqueness
Silidianin is unique due to its specific molecular structure, which contributes to its distinct antioxidant and anti-inflammatory properties. Compared to silybin and silychristin, silidianin has shown comparable cytoprotective effects but differs in its specific interactions with biological targets .
Properties
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)-1-oxo-7-(3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-3a,4,5,7a-tetrahydro-3H-2-benzofuran-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O11/c1-34-16-4-9(2-3-14(16)27)18-12(24(31)32)7-11(19-13(18)8-35-25(19)33)23-22(30)21(29)20-15(28)5-10(26)6-17(20)36-23/h2-7,12-13,18-19,22-23,26-28,30H,8H2,1H3,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNNAIYNHUXFCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3COC(=O)C3C(=CC2C(=O)O)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














